

Application of 2-Oxocyclohexanecarboxamide in the Biginelli Reaction: A Feasibility and Protocol Overview

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Compound of Interest

Compound Name: 2-Oxocyclohexanecarboxamide

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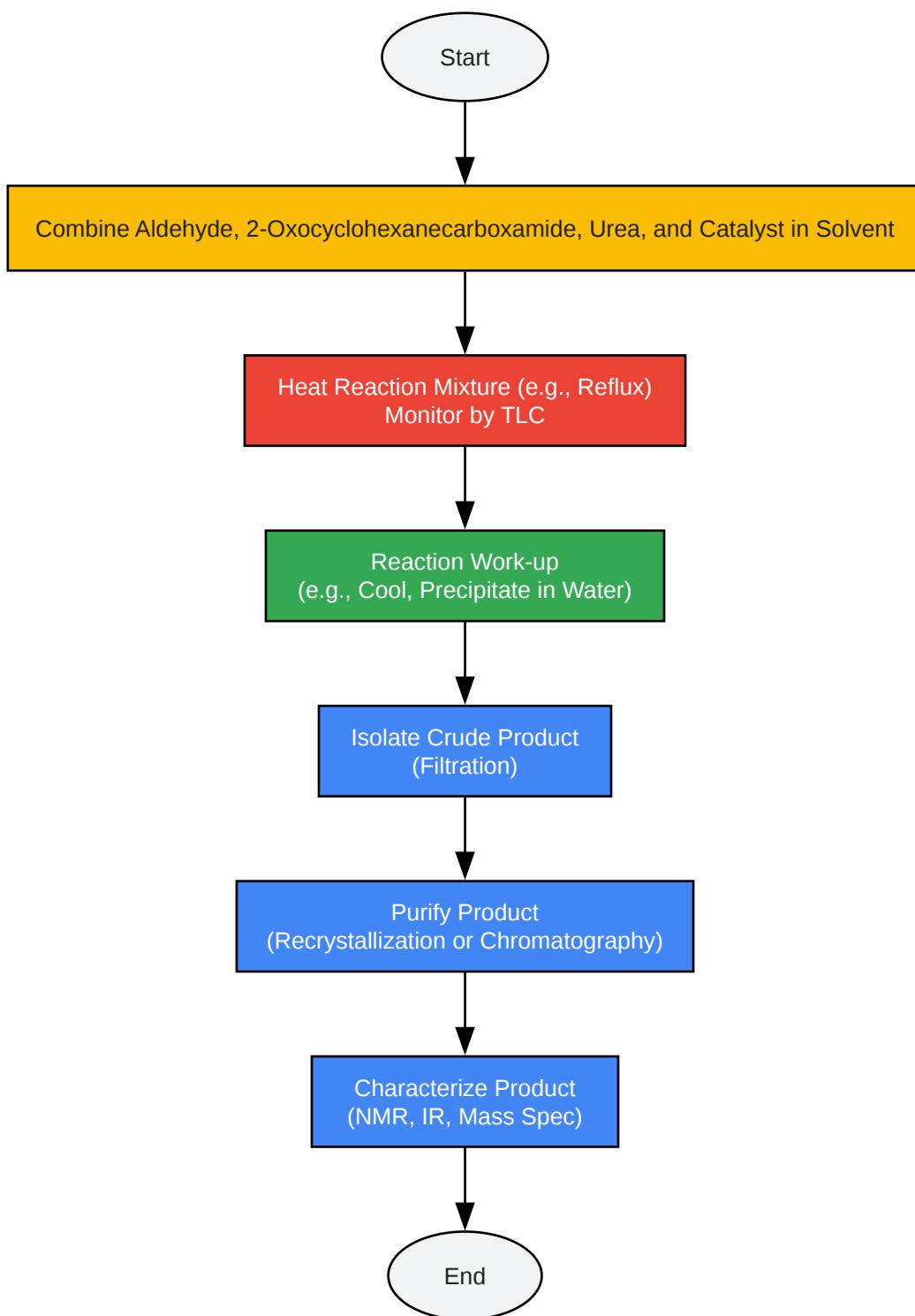
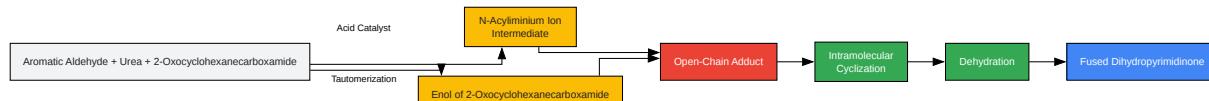
Introduction

The Biginelli reaction is a powerful one-pot, three-component condensation reaction that provides access to a diverse range of 3,4-dihydropyrimidin-2(1H)-ones and their derivatives (DHPMs).^[1] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β -ketoester, and urea (or thiourea). While the reaction is traditionally performed with acyclic β -ketoesters like ethyl acetoacetate, the use of cyclic β -dicarbonyl compounds, including β -keto amides, has been explored to generate novel, conformationally constrained DHPM analogues.

This document explores the potential application of **2-Oxocyclohexanecarboxamide** as the β -dicarbonyl component in the Biginelli reaction. While direct and detailed experimental data for this specific substrate is not extensively reported in the current body of scientific literature, this note provides a generalized protocol based on established methodologies for similar cyclic β -keto amides. The information presented herein is intended to serve as a foundational guide for researchers looking to explore this novel synthetic route.

Reaction Principle and Signaling Pathway

The generally accepted mechanism for the Biginelli reaction, when applied to **2-Oxocyclohexanecarboxamide**, is anticipated to proceed through a series of key steps. The reaction is typically initiated by the acid-catalyzed condensation of the aromatic aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of **2-Oxocyclohexanecarboxamide**. Subsequent intramolecular cyclization via nucleophilic attack of the urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final fused dihydropyrimidinone product.



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References

- 1. arts.units.it [arts.units.it]
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